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Compound of Interest

Compound Name: 4-Hydroxyphenylacetamide

Cat. No.: B194378

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of 4-
Hydroxyphenylacetamide (CAS No: 17194-82-0), a key intermediate in the synthesis of
various pharmaceuticals, most notably the beta-blocker Atenolol. This document collates
essential physicochemical data, detailed experimental protocols for its characterization, and a
visual representation of its role in a significant synthetic pathway. The information presented
herein is intended to support research, development, and quality control activities involving this

compound.

Chemical and Physical Properties

4-Hydroxyphenylacetamide is a beige, fine crystalline powder at room temperature.[1][2] Its
chemical structure consists of a phenyl ring substituted with a hydroxyl group and an
acetamide group at the para position.
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Property Value Source(s)

IUPAC Name 2-(4-hydroxyphenyl)acetamide  [3]

CAS Number 17194-82-0 [1][4][5]

Molecular Formula CsHoaNO2 [1114]

Molecular Weight 151.16 g/mol [11[4115]

SMILES NC(=0)Cclccc(O)ccl [5][6]

InChi Key YBPAYPRLUDCSEY- oo
UHFFFAOYSA-N

Property Value Notes Source(s)

Melting Point 176-178 °C (lit.) [11[51[7]

Boiling Point 273.17 °C (rough estimate) [1]

Density 1.2023 g/cm3 (rough estimate) [1]

Water Solubility

Soluble

[1]

DMSO (Slightly),

Solubilit 1][2

Y Methanol (Slightly) iz
pKa 9.99 +0.26 (Predicted) [1][2]
logP 0.45 (Predicted) [6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of 4-

Hydroxyphenylacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e H NMR: Spectra for 4-Hydroxyphenylacetamide are available and can be used to confirm

the presence of protons in different chemical environments.[8]
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Infrared (IR) Spectroscopy

o FT-IR: The IR spectrum reveals the presence of key functional groups such as the hydroxyl
(-OH), amide (-CONH3z), and the aromatic ring.[9]

Mass Spectrometry (MS)

o Mass Spectrum: The mass spectrum provides information about the molecular weight and
fragmentation pattern of the molecule.[4]

Synthesis and Reactivity

4-Hydroxyphenylacetamide is a versatile intermediate in organic synthesis.

Synthesis

Several methods for the synthesis of 4-Hydroxyphenylacetamide have been reported,
including:

o Amidation of p-hydroxyphenylacetate.
» From p-hydroxyphenylacetonitrile.
» From p-hydroxyacetophenone.

A detailed synthetic route involves the reaction of 4-hydroxybenzyl cyanide with a platinum
complex in ethanol and water, heated under reflux for 18 hours, resulting in a 98% vyield of 4-
hydroxyphenylacetamide.[10]

Reactivity and Use in Synthesis

The primary utility of 4-Hydroxyphenylacetamide in drug development is as a precursor for
the synthesis of Atenolol.[1][2] It serves as the starting material which is subsequently modified
to introduce the aminopropanol side chain characteristic of many beta-blockers.

Experimental Protocols

The following are generalized protocols for the characterization and synthesis of 4-
Hydroxyphenylacetamide.
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Spectroscopic Characterization

Sample Preparation: Dissolve approximately 5-25 mg of 4-Hydroxyphenylacetamide in a
suitable deuterated solvent (e.g., DMSO-ds) in an NMR tube to a final volume of about 0.6-
0.7 mL. Ensure the sample is fully dissolved.

Data Acquisition: Acquire the *H NMR spectrum on a 400 MHz or higher field spectrometer.
Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds,
and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. The chemical shifts are typically referenced to the residual solvent
peak.

Sample Preparation: Grind a small amount (1-2 mg) of 4-Hydroxyphenylacetamide with
approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar
and pestle until a fine, homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin,
transparent or translucent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and
acquire the spectrum, typically in the range of 4000-400 cm~1. A background spectrum of a
pure KBr pellet should be acquired and subtracted from the sample spectrum.

Sample Introduction: Introduce a small amount of the solid 4-Hydroxyphenylacetamide
sample directly into the ion source of the mass spectrometer using a direct insertion probe.

lonization: lonize the sample using a standard electron ionization (EI) source (typically 70
evV).

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-
of-flight) to generate the mass spectrum.

Synthesis of Atenolol from 4-Hydroxyphenylacetamide

This protocol outlines a key synthetic application of 4-Hydroxyphenylacetamide.
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» Deprotonation: Dissolve 4-Hydroxyphenylacetamide in a suitable solvent and treat it with a
base, such as sodium hydroxide, to deprotonate the phenolic hydroxyl group.

» Epoxidation: React the resulting phenoxide with epichlorohydrin. This reaction leads to the
formation of an epoxide intermediate.

e Amination: Open the epoxide ring by reacting it with isopropylamine. This step introduces the
characteristic side chain of Atenolol.

o Work-up and Purification: After the reaction is complete, perform an appropriate work-up
procedure, which may include extraction and washing, followed by purification of the crude
product, typically by recrystallization, to yield pure Atenolol.

Visualized Workflow: Synthesis of Atenolol

The following diagram illustrates the synthetic pathway from 4-Hydroxyphenylacetamide to
Atenolol.

4-Hydroxyphenylacetamide SEpl
—>
Deprotonation
(Sodium Phenoxide Intermediate) Step 2

Epichlorohydrin

Epoxide Formation
Isopropylamine )

Atenolol

Click to download full resolution via product page

Caption: Synthetic pathway of Atenolol from 4-Hydroxyphenylacetamide.

Safety Information

4-Hydroxyphenylacetamide is classified as an irritant.[1] It may cause skin, eye, and
respiratory irritation.[3][5] Appropriate personal protective equipment (PPE), including gloves,
safety glasses, and a dust mask, should be worn when handling this compound.[5] It is a
combustible solid.[5] For detailed safety information, refer to the Safety Data Sheet (SDS).

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b194378?utm_src=pdf-body
https://www.benchchem.com/product/b194378?utm_src=pdf-body
https://www.benchchem.com/product/b194378?utm_src=pdf-body-img
https://www.benchchem.com/product/b194378?utm_src=pdf-body
https://www.benchchem.com/product/b194378?utm_src=pdf-body
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.chemicalbook.com/synthesis/4-hydroxyphenylacetamide.htm
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b194378?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

4-Hydroxyphenylacetamide is a well-characterized compound with established physical and
chemical properties. Its primary significance lies in its role as a crucial building block in the
pharmaceutical industry, particularly for the synthesis of Atenolol. The data and protocols
presented in this guide are intended to provide a solid foundation for researchers and
professionals working with this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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